1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Overview
Description
1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-4-14(9(2)3)12(17)13-7-5-10(6-8-13)11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Evaluation of Anticancer Agents
The compound "1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid" has been utilized in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These synthesized compounds demonstrated promising results as anticancer agents in in vitro studies. Specifically, compounds 6h, 6j, and 6e showcased strong anticancer activities with low IC50 values, indicating their potential as effective cancer therapeutics. However, further in vivo studies are needed to confirm their therapeutic value (Rehman et al., 2018).
Antimicrobial Applications
Synthesis and Evaluation of Antimicrobial Agents
The compound was also incorporated in the synthesis of novel fluoroquinolone derivatives, specifically 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives. These derivatives underwent evaluation for their antibacterial and antifungal activities. Preliminary in vitro evaluation revealed that some of these compounds possess promising antimicrobial activities (Srinivasan et al., 2010).
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives that showed significant antimicrobial activity, particularly against bacterial and fungal strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Shafi et al., 2021).
Analytical and Spectral Studies
Spectral Study of Furan Ring Containing Organic Ligands
A study explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands derived from 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid. The ligand and its metal complexes were characterized by various spectral techniques, and their antimicrobial activity was also evaluated, showing different inhibition activities against gram-positive and gram-negative bacteria (Patel, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-4-14(9(2)3)12(17)13-7-5-10(6-8-13)11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWRQLEQOXHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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